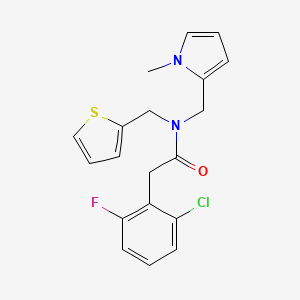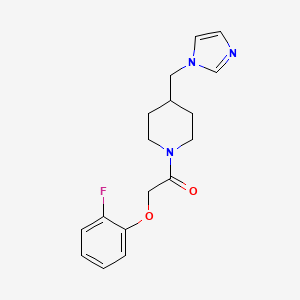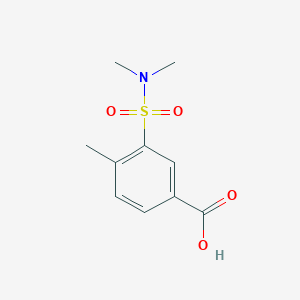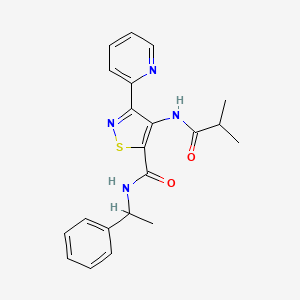![molecular formula C20H15ClN2OS B2810227 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207031-62-6](/img/structure/B2810227.png)
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidin-4-one . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The reactions were monitored by thin-layer chromatography (TLC) using precoated aluminum sheets .Aplicaciones Científicas De Investigación
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities. These compounds displayed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives were nearly as active as doxorubicin, a standard anticancer drug (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents
New thieno[2,3-d]pyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as bioactive compounds in treating infections and inflammatory conditions (Tolba et al., 2018).
Green Synthesis Approaches
A catalytic four-component reaction has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a green approach to these pharmacologically important compounds. This method is characterized by reduced catalyst loading and easy purification, contributing to the development of environmentally friendly synthesis strategies (Shi et al., 2018).
Antimicrobial Activity
Several thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial activities. These compounds demonstrated significant activity against various bacteria and fungi, underlining their potential as new antimicrobial agents (Fayed et al., 2014).
Heterocyclic Compound Synthesis
Research has also focused on the synthesis and characterization of novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones, highlighting the versatility of thieno[3,2-d]pyrimidine derivatives in creating new heterocyclic compounds with potential biological activities (Abbas et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , specifically the H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) strains . It has also been suggested that this compound may act as an inhibitor of EZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
In the context of EZH2 inhibition, the compound may interfere with the enzyme’s ability to methylate histones, thereby affecting gene expression .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with mycobacterial energy metabolism . In the case of EZH2 inhibition, it may impact the histone methylation pathways and subsequently alter gene expression .
Result of Action
The compound exhibits significant antimycobacterial activity, with some derivatives showing very good activity (MIC in the range of 6–8 μM) . In terms of antitumor activity, one derivative was found to have remarkable activity against certain cancer cell lines .
Direcciones Futuras
Thieno[3,2-d]pyrimidin-4-amines, which include “3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . They can serve as good chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-6-8-14(9-7-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTIUBRHYJXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)
![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)


![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)

![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)


![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)


